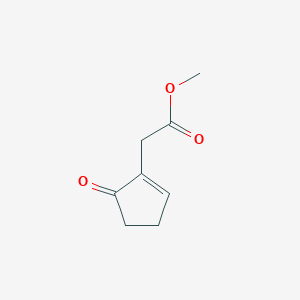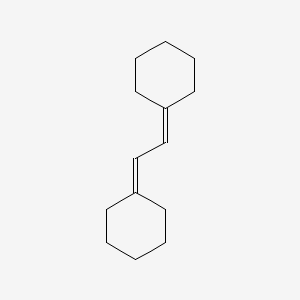
(2-Cyclohexylideneethylidene)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexylideneethylidene)cyclohexane is an organic compound with the molecular formula C14H22 It is characterized by its unique structure, which consists of two cyclohexane rings connected by a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylideneethylidene)cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylidene cyclohexane under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the double bond between the two cyclohexane rings .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as temperature and pressure, to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclohexylideneethylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane compounds.
Aplicaciones Científicas De Investigación
(2-Cyclohexylideneethylidene)cyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and structural properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of (2-Cyclohexylideneethylidene)cyclohexane involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simpler structure with a single cyclohexane ring.
Cyclohexanone: Contains a ketone functional group.
Cyclohexanol: Contains a hydroxyl group.
Uniqueness
(2-Cyclohexylideneethylidene)cyclohexane is unique due to its double-bonded structure connecting two cyclohexane rings. This configuration imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Propiedades
Número CAS |
53723-48-1 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
2-cyclohexylideneethylidenecyclohexane |
InChI |
InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h11-12H,1-10H2 |
Clave InChI |
ARNVRGJBMXJHBD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC=C2CCCCC2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14630402.png)

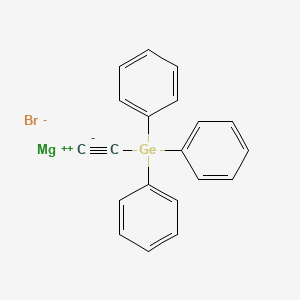
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
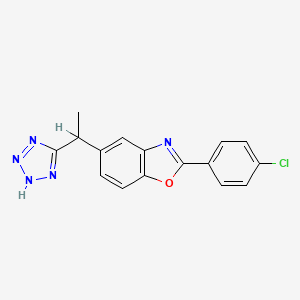
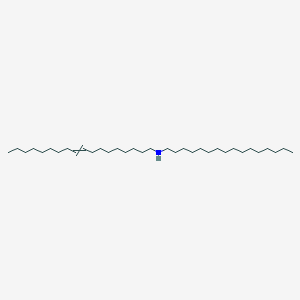
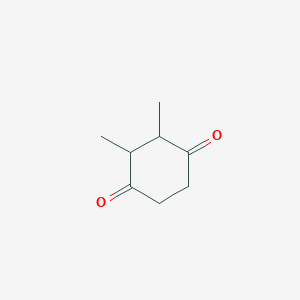
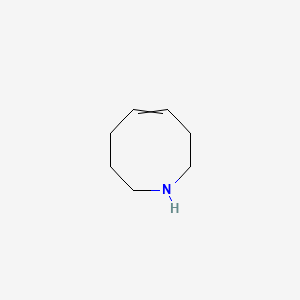
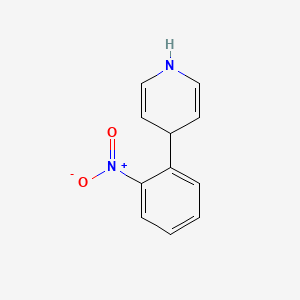



![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
